6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
Description
This compound is a heterocyclic molecule featuring a 1H-indole core substituted with a piperidine-1-carbonyl group at position 4. The piperidine ring is further modified by a 3-methoxypyrazin-2-yl ether moiety. The methoxy and pyrazine groups may enhance solubility and binding affinity, while the indole scaffold is commonly associated with bioactive molecules .
Properties
IUPAC Name |
1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-17-18(22-9-8-21-17)26-15-3-2-10-23(12-15)19(24)14-5-4-13-6-7-20-16(13)11-14/h4-9,11,15,20H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWCBWMNMHOTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate leaving group on the indole core. The pyrazine moiety is then attached via an ether linkage, typically through a nucleophilic aromatic substitution reaction involving a methoxypyrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine moiety. Halogenated derivatives of pyrazine can be used as starting materials for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated pyrazine derivatives, nucleophiles such as amines or thiols
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine moieties
Reduction: Alcohol derivatives of the carbonyl group
Substitution: Substituted pyrazine derivatives
Scientific Research Applications
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine and pyrazine moieties may also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications:
Indole Derivatives with Piperazine/Piperidine Substituents
- 6-(4-Methylpiperazin-1-yl)-1H-indole (A434378, CAS 321745-04-4): Replaces the piperidine-1-carbonyl group with a methylpiperazine moiety. Purity: 95% (commercial availability in 100 mg–1g quantities) .
- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (from ): Exhibits BACE1 inhibitory activity (IC₅₀ = 19.66 mM).
Pyrazine-Modified Compounds
- 2-Amino-3-morpholin-4-ylpyrazine (A446278, CAS 117719-16-1): Shares a pyrazine core but lacks the indole scaffold. The morpholine group may improve solubility but limits cross-target engagement compared to the indole-piperidine framework .
- Ethiprole (CAS 120068-37-3): A pyrazole insecticide with a trifluoromethylphenyl group. Demonstrates divergent applications (pesticide vs.
Hybrid Indole-Piperidine Analogues
Key Research Findings and Data Table
Mechanistic and Structural Insights
- Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may alter target engagement kinetics. For example, piperazine-containing compounds in show moderate BACE1 inhibition, whereas piperidine derivatives (like the target compound) might favor different binding pockets due to conformational flexibility .
- Methoxy-Pyrazine Ether : This group likely enhances metabolic stability and hydrogen-bonding capacity compared to bulkier substituents (e.g., benzyloxy in Compound 32), which correlate with diminished activity in .
Biological Activity
The compound 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is an indole derivative that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The structure features a complex arrangement of functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Methoxypyrazine Group | Contributes to receptor interactions |
| Piperidine Ring | Common scaffold in pharmacologically active compounds |
| Indole Core | Enhances stability and solubility |
Research indicates that This compound interacts with various biological targets, including enzymes and receptors. The presence of specific functional groups allows for binding interactions that can modulate the activity of these targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Antitumor Activity
Indole derivatives are known for their anticancer properties. Studies have shown that this compound exhibits significant inhibitory activity against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its unique structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and MDA-MB-231 cell lines. Results indicated a marked reduction in cell viability, suggesting effective antitumor properties.
-
Antimicrobial Activity :
- In vitro assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) indicating strong antibacterial properties.
-
Mechanistic Insights :
- Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression and microbial resistance, providing insights into its mechanism of action.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Significant cytotoxicity against cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Q & A
Q. What are the recommended synthetic routes for preparing 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Piperidine functionalization : Introducing the 3-methoxypyrazin-2-yloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using DIAD/PhP) .
- Carbonyl coupling : Amide bond formation between the piperidine intermediate and the indole core. Carbodiimide-based coupling agents (e.g., EDC/HOBt) or mixed carbonates are effective, with yields ranging from 75–90% and purity >95% when optimized .
- Key variables : Solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) significantly impact yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what data benchmarks should researchers expect?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the methoxypyrazine (δ ~8.1–8.3 ppm for pyrazine protons) and indole NH (δ ~10.5 ppm). Piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .
- HRMS : Expected [M+H]+ ion matches calculated exact mass (e.g., CHNO requires 381.1661; experimental deviation <2 ppm) .
- IR : Stretching frequencies for carbonyl (1680–1700 cm) and methoxy groups (1250–1270 cm) validate structural integrity .
Q. How does the compound’s solubility and stability profile influence experimental design in biological assays?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers. Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Degrades under prolonged light exposure. Store at –20°C in amber vials and assess purity via HPLC before critical experiments .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data arising from structural analogs of this compound?
- Methodological Answer :
- SAR analysis : Compare analogs with modified pyrazine (e.g., 5-methyl vs. 3-methoxy) or piperidine substituents. For example, replacing methoxy with Cl reduces metabolic stability but enhances target binding .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct vs. off-target effects .
- Meta-analysis : Cross-reference data from analogs like 6-(4-phenoxyphenyl)pyrazin-2-yl-indole derivatives to identify conserved pharmacophores .
Q. How can computational modeling guide the optimization of this compound for enhanced target selectivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the methoxypyrazine oxygen and hydrophobic contacts with the piperidine ring .
- MD simulations : Simulate ligand-protein dynamics (50 ns trajectories) to assess binding stability. Metrics like RMSD (<2 Å) and binding free energy (MM/PBSA) prioritize candidates .
- ADMET prediction : Tools like SwissADME predict logP (optimal 2–3) and CYP450 inhibition risks, informing synthetic modifications .
Q. What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Intermediate purification : Chromatography bottlenecks at scale. Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) for piperidine intermediates .
- Exothermic reactions : Control temperature during amide coupling (use ice baths) to prevent side reactions like racemization .
- Yield optimization : Pilot reactions in flow reactors improve reproducibility for steps requiring precise stoichiometry (e.g., Suzuki-Miyaura couplings) .
Q. How do stereochemical considerations at the piperidine ring impact biological activity, and what chiral resolution methods are recommended?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA (90:10) to separate enantiomers. Retention time differences >2 min indicate resolvable stereoisomers .
- Biological evaluation : Test enantiomers in parallel (e.g., cAMP assays) to identify active stereoisomers. For example, (R)-configuration at piperidine C3 may enhance target affinity .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine formation to enforce desired stereochemistry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s metabolic stability in different in vitro models?
- Methodological Answer :
- Model selection : Compare microsomal stability (human vs. rodent) and hepatocyte assays. Discrepancies often arise from species-specific CYP450 expression .
- Probe substrates : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
- Data normalization : Express stability as % remaining relative to control (e.g., verapamil) to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
